rac-tert-butyl N-[(3R,4S)-1-benzyl-4-phenylpyrrolidin-3-yl]carbamate, trans
CAS No.: 2059910-21-1
Cat. No.: VC11997329
Molecular Formula: C22H28N2O2
Molecular Weight: 352.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2059910-21-1 |
|---|---|
| Molecular Formula | C22H28N2O2 |
| Molecular Weight | 352.5 g/mol |
| IUPAC Name | tert-butyl N-[(3S,4R)-1-benzyl-4-phenylpyrrolidin-3-yl]carbamate |
| Standard InChI | InChI=1S/C22H28N2O2/c1-22(2,3)26-21(25)23-20-16-24(14-17-10-6-4-7-11-17)15-19(20)18-12-8-5-9-13-18/h4-13,19-20H,14-16H2,1-3H3,(H,23,25)/t19-,20+/m0/s1 |
| Standard InChI Key | ZODPLMKUZITHHK-VQTJNVASSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H]1CN(C[C@H]1C2=CC=CC=C2)CC3=CC=CC=C3 |
| SMILES | CC(C)(C)OC(=O)NC1CN(CC1C2=CC=CC=C2)CC3=CC=CC=C3 |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CN(CC1C2=CC=CC=C2)CC3=CC=CC=C3 |
Introduction
Structural and Stereochemical Characteristics
Molecular Architecture
The compound’s molecular formula is C<sub>22</sub>H<sub>28</sub>N<sub>2</sub>O<sub>2</sub>, with a molar mass of 352.5 g/mol. Its IUPAC name, tert-butyl N-[(3S,4R)-1-benzyl-4-phenylpyrrolidin-3-yl]carbamate, reflects the trans configuration of the pyrrolidine ring substituents at positions 3 and 4. The stereochemistry is further confirmed by its isomeric SMILES notation: CC(C)(C)OC(=O)N[C@@H]1CN(C[C@H]1C2=CC=CC=C2)CC3=CC=CC=C3.
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| CAS No. | 2059910-21-1 |
| Molecular Formula | C<sub>22</sub>H<sub>28</sub>N<sub>2</sub>O<sub>2</sub> |
| Molecular Weight | 352.5 g/mol |
| InChI Key | ZODPLMKUZITHHK-VQTJNVASSA-N |
| Stereochemistry | (3R,4S), trans configuration |
Stereochemical Significance
The trans arrangement of the benzyl and phenyl groups on the pyrrolidine ring imposes distinct conformational constraints, influencing the compound’s reactivity and interaction with chiral catalysts or biological targets. The Boc group serves as a temporary protective moiety for the amine, enabling selective deprotection under acidic conditions—a strategy pivotal in peptide synthesis and medicinal chemistry .
Synthesis and Preparation
Synthetic Pathways
The synthesis typically begins with a pyrrolidine precursor functionalized at the 3- and 4-positions. A common route involves:
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Ring Formation: Cyclization of a linear amine to generate the pyrrolidine core.
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Substituent Introduction: Alkylation or arylation reactions to install the benzyl and phenyl groups.
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Carbamate Protection: Reaction with di-tert-butyl dicarbonate (Boc<sub>2</sub>O) in the presence of a base to protect the amine .
Raw Materials and Reagents
Key reagents include pyrrolidine derivatives, benzyl halides, phenyl Grignard reagents, and Boc<sub>2</sub>O. Solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are employed under inert atmospheres to prevent side reactions.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions |
|---|---|
| Alkylation | Benzyl bromide, K<sub>2</sub>CO<sub>3</sub>, DMF, 60°C |
| Boc Protection | Boc<sub>2</sub>O, DMAP, DCM, rt |
Applications in Organic Synthesis
Intermediate for Nitrogen Heterocycles
The compound’s Boc-protected amine is deprotected under acidic conditions (e.g., HCl in dioxane), yielding a primary amine intermediate. This amine participates in:
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Peptide Coupling: Formation of amide bonds with carboxylic acids.
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Cross-Coupling Reactions: Suzuki-Miyaura couplings with aryl boronic acids .
Role in Medicinal Chemistry
Analogous carbamates are precursors to kinase inhibitors and neurotransmitter analogs. For example, replacing the phenyl group with a chlorophenyl moiety (as in CAS 1312667-53-0) enhances binding to hydrophobic enzyme pockets .
Physical and Chemical Properties
Solubility and Stability
The compound is soluble in polar aprotic solvents (e.g., DCM, THF) but insoluble in water. The Boc group enhances stability against nucleophilic attack, allowing long-term storage at 4°C .
Table 3: Physicochemical Data
| Property | Value |
|---|---|
| Boiling Point | Not reported |
| Density | ~1.1 g/cm³ (estimated) |
| Storage Recommendations | 2–8°C, inert atmosphere |
Spectroscopic Characterization
While specific spectral data are unavailable for this compound, analogous carbamates exhibit:
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